molecular formula C20H16O2 B241804 Benzyl [1,1'-biphenyl]-4-carboxylate

Benzyl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B241804
M. Wt: 288.3 g/mol
InChI Key: FLYIMCRIZNIKLD-UHFFFAOYSA-N
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Description

Benzyl [1,1'-biphenyl]-4-carboxylate (CAS 71945-53-4) is an aromatic ester with the molecular formula C₂₀H₁₆O₂ and a molecular weight of 288.12 g/mol . Structurally, it consists of a biphenyl core substituted with a benzyl ester group at the 4-position. This compound is synthesized via esterification reactions, such as the oxidative cross-coupling of benzyl alcohols with biphenyl carboxylic acids under visible light catalysis, yielding high-purity products . Its primary applications include use as a synthetic intermediate in pharmaceuticals, liquid crystals, and polymer chemistry due to its rigid biphenyl backbone and ester functionality .

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

benzyl 4-phenylbenzoate

InChI

InChI=1S/C20H16O2/c21-20(22-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2

InChI Key

FLYIMCRIZNIKLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Esters with Modified Alkyl Chains

a) 3-Cyclohexylpropyl [1,1'-Biphenyl]-4-carboxylate (7b)
  • Molecular Formula : C₂₅H₂₈O₂
  • Synthesis Yield : 83% under visible light catalysis .
  • Key Feature : The cyclohexylpropyl chain enhances hydrophobicity and thermal stability compared to the benzyl group, making it suitable for materials science applications.
b) 5-Phenylpentyl 4-Fluorobenzoate (7c)
  • Molecular Formula : C₂₄H₂₁FO₂
  • Synthesis Yield : 85% .
c) 4-{[(2S)-2-Octanyloxy]carbonyl}phenyl 4′-(Octyloxy)-4-biphenylcarboxylate
  • Molecular Formula : C₃₆H₄₄O₅
  • Key Feature: Long octyl chains and stereochemistry (S-configuration) promote liquid crystalline phases, critical in display technologies .

Table 1: Alkyl Chain-Modified Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Application Reference
Benzyl [1,1'-biphenyl]-4-carboxylate C₂₀H₁₆O₂ 288.12 Benzyl ester Pharmaceuticals
3-Cyclohexylpropyl derivative (7b) C₂₅H₂₈O₂ 360.49 Cyclohexylpropyl Materials science
5-Phenylpentyl 4-fluorobenzoate C₂₄H₂₁FO₂ 360.42 4-Fluoro, phenylpentyl Liquid crystals

Heterocyclic and Functional Group Variations

a) Ethyl 4′-((Methyl(3-(Pyridin-4-yl)benzyl)carbamoyl)oxy)-[1,1′-biphenyl]-4-carboxylate
  • Molecular Formula : C₂₉H₂₆N₂O₄
  • Molecular Weight : 466.53 g/mol .
  • Key Feature : The pyridinyl group introduces hydrogen-bonding capability, enhancing biological activity (e.g., kinase inhibition).
b) Methyl 4’-(Azidomethyl)-[1,1’-biphenyl]-4-carboxylate
  • CAS : 721939-70-4 .
  • Key Feature : The azide group enables click chemistry applications, such as bioconjugation or polymer crosslinking.

Table 2: Functional Group Modifications

Compound Molecular Formula Key Functional Group Application Reference
This compound C₂₀H₁₆O₂ Ester General synthesis
Pyridinyl derivative C₂₉H₂₆N₂O₄ Pyridine, carbamate Drug discovery
Azidomethyl derivative C₁₅H₁₃N₃O₂ Azide Bioconjugation

Positional Isomers and Impurities

a) 4'-(Benzyloxy)-[1,1'-Biphenyl]-3-carboxylic Acid
  • CAS : 122294-08-0 .
  • Key Feature : The benzyloxy group at the 3-position alters electronic distribution, affecting solubility and reactivity compared to the 4-carboxylate isomer.
b) 1,1-Dimethylethyl 4'-(Bromomethyl)biphenyl-2-carboxylate
  • CAS : 114772-40-6 .
  • Key Feature : A bromomethyl group introduces reactivity for nucleophilic substitution, but its presence as a pharmaceutical impurity requires stringent purification .

Aldehyde and Imine Derivatives

a) [1,1'-Biphenyl]-4-carboxaldehyde
  • Molecular Formula : C₁₃H₁₀O
  • Molecular Weight : 182.22 g/mol .
  • Key Feature : The aldehyde group serves as a precursor for Schiff base synthesis or redox reactions.
b) Ethyl 4-[(4-Phenylphenyl)methylideneamino]benzoate
  • CAS : 3782-80-7 .
  • Key Feature : The imine group facilitates coordination chemistry, useful in catalysis or sensor design.

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